molecular formula C26H28BrNO6 B11203987 Diethyl 4-(5-bromo-2-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(5-bromo-2-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203987
M. Wt: 530.4 g/mol
InChI Key: USQXPVGNMFIWFD-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a methoxyphenylmethyl group attached to a dihydropyridine core

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the brominated methoxyphenyl group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the dihydropyridine core through a nucleophilic substitution reaction.

    Attachment of the methoxyphenylmethyl group: This can be done via a Friedel-Crafts alkylation reaction, where the methoxyphenylmethyl group is introduced to the dihydropyridine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The brominated methoxyphenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Scientific Research Applications

3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting cardiovascular diseases and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting calcium ion flux across cell membranes. This can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release. The brominated methoxyphenyl and methoxyphenylmethyl groups may also contribute to the compound’s overall biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina. Unlike 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, nifedipine does not contain brominated or methoxyphenyl groups.

    Amlodipine: Another calcium channel blocker with a similar dihydropyridine core but different substituents, leading to distinct pharmacological properties.

    Felodipine: Similar to amlodipine, felodipine has a dihydropyridine core with different substituents, resulting in unique biological activities.

The uniqueness of 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific substituents, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C26H28BrNO6

Molecular Weight

530.4 g/mol

IUPAC Name

diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28BrNO6/c1-5-33-25(29)21-15-28(14-17-7-10-19(31-3)11-8-17)16-22(26(30)34-6-2)24(21)20-13-18(27)9-12-23(20)32-4/h7-13,15-16,24H,5-6,14H2,1-4H3

InChI Key

USQXPVGNMFIWFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=C(C=CC(=C2)Br)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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